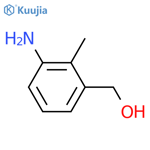

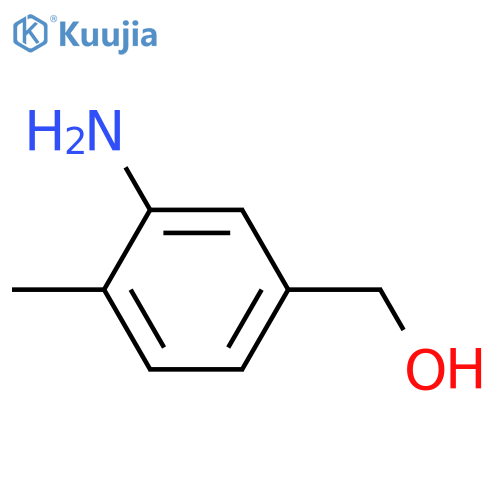

Cas no 81863-45-8 ((3-Amino-4-methylphenyl)methanol)

(3-Amino-4-methylphenyl)methanol Propriedades químicas e físicas

Nomes e Identificadores

-

- (3-Amino-4-methylphenyl)methanol

- 3-Amino-4-methylbenzyl Alcohol

- 3-Amino-4-methyl-benzylalkohol

- benzenemethanol, 3-amino-4-methyl-

- 3-amino-4-methylbenzylalcohol

- BCQKYGYTOHXGLL-UHFFFAOYSA-N

- 3-amino4-methylbenzyl alcohol

- 3-Amino 4-methylbenzyl alcohol

- 3-(hydroxymethyl)-6-methylaniline

- SBB054776

- KM2096

- (3-Amino-4-methylphenyl)methanol #

- 2676AC

- (3-amino-4-methylphenyl)methan-1-ol

- 3-Amino-4-methylbenzenemethanol (ACI)

- 2-Methyl-5-hydroxymethylaniline

- AKOS006223923

- SY052479

- 3-Amino-4-methylbenzyl alcohol, 97%

- A2998

- EN300-82296

- MFCD00075051

- SCHEMBL703673

- InChI=1/C8H11NO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5,9H2,1H

- CS-0204706

- Z1203578220

- TS-01773

- 81863-45-8

-

- MDL: MFCD00075051

- Inchi: 1S/C8H11NO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5,9H2,1H3

- Chave InChI: BCQKYGYTOHXGLL-UHFFFAOYSA-N

- SMILES: OCC1C=C(N)C(C)=CC=1

Propriedades Computadas

- Massa Exacta: 137.08400

- Massa monoisotópica: 137.084063974g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 1

- Complexidade: 105

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.6

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- Superfície polar topológica: 46.2

Propriedades Experimentais

- Cor/Forma: Not determined

- Ponto de Fusão: 107-109 °C (lit.)

- PSA: 46.25000

- LogP: 1.65070

- Solubilidade: Not determined

(3-Amino-4-methylphenyl)methanol Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: 26-37/39

-

Identificação dos materiais perigosos:

- Frases de Risco:R36/37/38

(3-Amino-4-methylphenyl)methanol Dados aduaneiros

- CÓDIGO SH:2922199090

- Dados aduaneiros:

China Customs Code:

2922199090Overview:

2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(3-Amino-4-methylphenyl)methanol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB510104-1 g |

3-Amino-4-methylbenzyl alcohol, 98%; . |

81863-45-8 | 98% | 1g |

€55.30 | 2023-04-18 | |

| eNovation Chemicals LLC | D748151-5g |

3-AMINO-4-METHYLBENZYL ALCOHOL |

81863-45-8 | 98.0% | 5g |

$135 | 2024-06-07 | |

| Enamine | EN300-82296-50.0g |

(3-amino-4-methylphenyl)methanol |

81863-45-8 | 95.0% | 50.0g |

$356.0 | 2025-03-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 335320-5G |

(3-Amino-4-methylphenyl)methanol |

81863-45-8 | 97% | 5G |

1569.03 | 2021-05-17 | |

| Enamine | EN300-82296-0.25g |

(3-amino-4-methylphenyl)methanol |

81863-45-8 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-82296-25.0g |

(3-amino-4-methylphenyl)methanol |

81863-45-8 | 95.0% | 25.0g |

$229.0 | 2025-03-21 | |

| Alichem | A019113173-25g |

(3-Amino-4-methylphenyl)methanol |

81863-45-8 | 95% | 25g |

$306.60 | 2023-09-01 | |

| Fluorochem | 047882-25g |

3-Amino-4-methylbenzyl alcohol |

81863-45-8 | 95% | 25g |

£225.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 335320-25G |

(3-Amino-4-methylphenyl)methanol |

81863-45-8 | 97% | 25G |

¥8232.16 | 2022-02-24 | |

| Alichem | A019113173-100g |

(3-Amino-4-methylphenyl)methanol |

81863-45-8 | 95% | 100g |

$750.87 | 2023-09-01 |

(3-Amino-4-methylphenyl)methanol Método de produção

Método de produção 1

1.2 Solvents: Tetrahydrofuran , Water ; neutralized, rt

Método de produção 2

2.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; reflux; 3 h, reflux

3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1.5 h, rt

3.2 Solvents: Tetrahydrofuran , Water ; neutralized, rt

Método de produção 3

1.2 Reagents: Sodium chloride Solvents: Water ; 2 min

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

3.1 300 - 900 °C

Método de produção 4

1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

2.1 300 - 900 °C

3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

4.1 300 - 900 °C

Método de produção 5

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C

3.2 Reagents: Sodium chloride Solvents: Water ; 2 min

4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

5.1 300 - 900 °C

Método de produção 6

2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C

4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C

4.2 Reagents: Sodium chloride Solvents: Water ; 2 min

5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

6.1 300 - 900 °C

Método de produção 7

Método de produção 8

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

3.1 300 - 900 °C

Método de produção 9

1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

2.1 300 - 900 °C

Método de produção 10

2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C

2.2 Reagents: Sodium chloride Solvents: Water ; 2 min

3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt

3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt

4.1 300 - 900 °C

Método de produção 11

Método de produção 12

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1.5 h, rt

2.2 Solvents: Tetrahydrofuran , Water ; neutralized, rt

(3-Amino-4-methylphenyl)methanol Raw materials

- 4-Methyl-3-nitrobenzyl alcohol

- methyl 3-amino-4-methyl-benzoate

- Methyl 4-methyl-3-nitrobenzoate

- 1H-Pyrrole-3-carboxylic acid, 2-methyl-5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-, methyl ester

- 4-Methyl-3-nitrobenzoic acid

- Benzoic acid

- 2-Methylbutanoic acid

- methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate

- methyl 3-oxobutanoate

- Glucosamine hydrochloride

(3-Amino-4-methylphenyl)methanol Preparation Products

- Methyl 3-aminobenzoate (4518-10-9)

- 3-Methyl-1-hexanol (13231-81-7)

- p-Tyramine (51-67-2)

- o-Nicotine (23950-04-1)

- DL-2-Methylbutyric Acid Methyl Ester (868-57-5)

- 6-Methylpicolinic acid (934-60-1)

- 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, methyl ester (79491-14-8)

- 2-Methylbutanoic acid (116-53-0)

- Methyl 4-(methylamino)benzoate (18358-63-9)

- 2,5-dimethyl-1-propyl-1H-pyrrole (20282-39-7)

- 3-Amino-2-methyl-benzyl Alcohol (83647-42-1)

- (3-Amino-4-methylphenyl)methanol (81863-45-8)

(3-Amino-4-methylphenyl)methanol Literatura Relacionada

-

1. Book reviews

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

81863-45-8 ((3-Amino-4-methylphenyl)methanol) Produtos relacionados

- 5344-90-1(2-aminobenzylalcohol)

- 146335-25-3((3-amino-5-methylphenyl)methanol)

- 1877-77-6(3-Aminobenzyl alcohol)

- 57772-50-6((2-Amino-3-methylphenyl)methanol)

- 81335-87-7((2-Amino-4-methylphenyl)methanol)

- 34897-84-2(2-Amino-5-methylbenzyl alcohol)

- 83647-42-1(3-Amino-2-methyl-benzyl Alcohol)

- 88990-57-2((4-Amino-3-methylphenyl)methanol)

- 1219911-86-0(N,N-dimethyl-4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]piperazine-1-sulfonamide)

- 1556400-78-2(3-fluorocyclopentane-1-carbaldehyde)